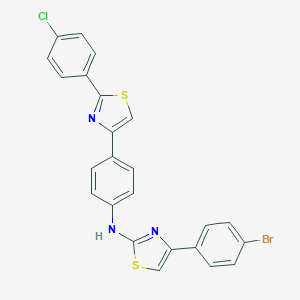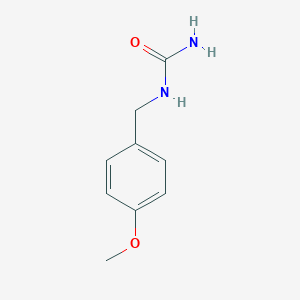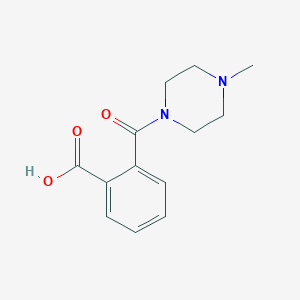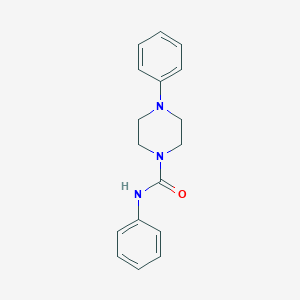
2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolamine, 4-(4-bromophenyl)-N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound A" and is known for its unique chemical properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of compound A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. This compound has been shown to target several different molecular targets, including protein kinases, phosphodiesterases, and histone deacetylases.
Biochemical and Physiological Effects:
Compound A has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound A in lab experiments is its unique chemical structure, which allows for the selective targeting of specific molecular targets. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on compound A. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Another area of interest is the identification of additional molecular targets for this compound, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of compound A involves several steps, including the reaction of 4-(4-bromophenyl)-2-thiazolamine with 4-(2-(4-chlorophenyl)-4-thiazolyl)phenylamine. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a wide range of potential therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-viral activities.
Eigenschaften
| 68173-72-8 | |
Molekularformel |
C24H15BrClN3S2 |
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-[4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H15BrClN3S2/c25-18-7-1-15(2-8-18)22-14-31-24(29-22)27-20-11-5-16(6-12-20)21-13-30-23(28-21)17-3-9-19(26)10-4-17/h1-14H,(H,27,29) |
InChI-Schlüssel |
FPJRKHFGUOPTMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)NC4=NC(=CS4)C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)NC4=NC(=CS4)C5=CC=C(C=C5)Br |
| 68173-72-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)





![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)



